1,2-Bis(2-hydroxyethoxy)benzene (CAS 10234-40-9), also known as catechol bis(2-hydroxyethyl) ether, is a specialized aromatic diol characterized by its ortho-substituted ethoxy groups . With a molecular weight of 198.22 and a melting point of 75-78 °C, it serves as a critical structural building block in advanced chemical manufacturing . In procurement contexts, this compound is primarily sourced for two distinct applications: as an asymmetric aromatic chain extender in the formulation of flexible thermoplastic polyurethanes (TPUs), and as a geometrically essential precursor for the synthesis of benzo-crown ethers and multi-metal chelating molecular pincers [1]. Its value proposition lies in its specific ortho-geometry, which disrupts polymer crystallinity and enables macrocyclic ring closure, distinguishing it from more common para- or meta-substituted analogs.
Substituting 1,2-bis(2-hydroxyethoxy)benzene with its widely used para-isomer, 1,4-bis(2-hydroxyethoxy)benzene (HQEE), or generic aliphatic diols fundamentally alters both chemical reactivity and material performance [1]. In polyurethane synthesis, HQEE's highly symmetrical structure drives intense hard-segment packing, yielding highly crystalline, rigid polymers with high processing temperatures. Conversely, the ortho-substitution of the 1,2-isomer introduces a steric kink that disrupts this packing, which is mandatory for producing soft, non-blocking TPU blown films that process at lower temperatures [2]. Furthermore, in macrocyclic chemistry, the 1,2-substitution provides the convergent oxygen vectors required to close crown ether rings (e.g., dibenzo-18-crown-6); attempting this synthesis with 1,3- or 1,4-isomers results in zero yield due to divergent spatial trajectories [3].
In the synthesis of polybenzocrown ethers, the spatial orientation of the precursor's hydroxyl groups dictates the feasibility of cyclization. Using 1,2-bis(2-hydroxyethoxy)benzene in a cesium-assisted cyclization with dimesylates yields large-ring polybenzocrowns at 85-90% efficiency[1]. The para-substituted comparator, 1,4-bis(2-hydroxyethoxy)benzene, is geometrically incapable of forming these cavities, resulting in a 0% yield for the target crown structure. This stark contrast highlights the absolute necessity of the ortho-isomer for macrocycle procurement.
| Evidence Dimension | Macrocyclic ring closure yield (polybenzocrowns) |
| Target Compound Data | 1,2-Bis(2-hydroxyethoxy)benzene (85-90% yield) |
| Comparator Or Baseline | 1,4-Bis(2-hydroxyethoxy)benzene (0% yield, geometrically precluded) |
| Quantified Difference | 85-90% absolute yield difference |
| Conditions | Cesium-assisted cyclization in acetonitrile |
Buyers synthesizing ion-selective electrodes or crown ethers must procure the 1,2-isomer because alternative isomers physically cannot form the required macrocyclic cavity.
When utilized as a chain extender in thermoplastic polyurethanes, the thermal properties of the monomer heavily influence the extrusion and molding parameters. 1,2-Bis(2-hydroxyethoxy)benzene exhibits a melting point of 75-78 °C . In contrast, the industry-standard para-isomer, HQEE, melts at 115-118 °C . This ~40 °C reduction in melting temperature allows for lower processing temperatures, preventing premature hard-segment crystallization and reducing thermal degradation risks during the manufacturing of sensitive TPU films.
| Evidence Dimension | Monomer melting point |
| Target Compound Data | 1,2-Bis(2-hydroxyethoxy)benzene (75-78 °C) |
| Comparator Or Baseline | 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) (115-118 °C) |
| Quantified Difference | ~40 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Selecting the 1,2-isomer allows manufacturers to process aromatic-extended TPUs at lower temperatures, reducing energy costs and preventing defects in thin films.
In polyurethane formulation, substituting the highly symmetric HQEE with the asymmetric 1,2-bis(2-hydroxyethoxy)benzene introduces a steric kink into the polymer backbone. This ortho-linkage drastically reduces the crystallinity of the polyurethane hard domains compared to the para-linkage of HQEE [1]. Consequently, TPUs extended with the 1,2-isomer exhibit higher flexibility, lower modulus, and reduced self-adhesion (blocking), making them highly suitable for blown film applications where high lubricity and softness are required [1].
| Evidence Dimension | Hard segment crystallinity and film flexibility |
| Target Compound Data | 1,2-Bis(2-hydroxyethoxy)benzene (Low crystallinity, high flexibility, low blocking) |
| Comparator Or Baseline | 1,4-Bis(2-hydroxyethoxy)benzene (High crystallinity, rigid domains) |
| Quantified Difference | Significant reduction in hard segment packing and self-adhesion |
| Conditions | Polyurethane blown film extrusion |
Procurement of the 1,2-isomer is essential when formulating soft, non-blocking TPU films that cannot tolerate the rigidity imparted by standard para-substituted chain extenders.
Due to its precise ortho-geometry which enables high-yield macrocyclic ring closure, this compound is the definitive precursor for synthesizing dibenzo-18-crown-6 and polybenzocrown ethers [1]. These macrocycles are critical components in lithium/potassium extraction frameworks and ion-selective electrodes where precise cavity dimensions are non-negotiable.
Leveraging its lower melting point and ability to disrupt hard-segment crystallinity, 1,2-bis(2-hydroxyethoxy)benzene is utilized as an aromatic chain extender in soft thermoplastic polyurethanes [2]. It is highly effective for blown film extrusion processes that require lower processing temperatures and high resistance to self-adhesion (blocking).
The compound is a foundational building block for Salen-crown ether hybrid molecules used in advanced fluorescence sensors [3]. Its ability to form the crown ether hinge allows for simultaneous multi-metal chelation (e.g., Zn2+ and Li+), enabling sophisticated ditopic binding mechanisms that generic Salen ligands cannot support.